8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Nucleophilic aromatic substitution Medicinal chemistry Library synthesis

8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1343718-12-6; molecular formula C9H9ClN4; molecular weight 208.65 g/mol) is a chloro-substituted, nitrogen-rich fused heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrazine scaffold class. This scaffold is recognised as a privileged building block in medicinal chemistry, with demonstrated utility across kinase inhibition, phosphodiesterase (PDE) inhibition, NK-3 receptor antagonism, mGluR2 modulation, and antimalarial programmes.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
Cat. No. B11808387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESC1CC1CC2=NN=C3N2C=CN=C3Cl
InChIInChI=1S/C9H9ClN4/c10-8-9-13-12-7(5-6-1-2-6)14(9)4-3-11-8/h3-4,6H,1-2,5H2
InChIKeyKGAHOGAQEAMFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine: Structural Identity, Scaffold Class, and Procurement Baseline


8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1343718-12-6; molecular formula C9H9ClN4; molecular weight 208.65 g/mol) is a chloro-substituted, nitrogen-rich fused heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrazine scaffold class . This scaffold is recognised as a privileged building block in medicinal chemistry, with demonstrated utility across kinase inhibition, phosphodiesterase (PDE) inhibition, NK-3 receptor antagonism, mGluR2 modulation, and antimalarial programmes [1]. The compound features an 8-chloro substituent that serves as a synthetic handle for nucleophilic aromatic substitution (SNAr)-based derivatisation, and a 3-cyclopropylmethyl group that modulates both lipophilicity and metabolic stability relative to unsubstituted or simple alkyl congeners [2]. It is typically supplied at ≥95% purity by specialist chemical vendors and is intended for research use as a synthetic intermediate or scaffold for structure–activity relationship (SAR) exploration .

Why Closely Related [1,2,4]Triazolo[4,3-a]pyrazine Analogs Cannot Substitute for 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine in SAR-Driven Programmes


Within the [1,2,4]triazolo[4,3-a]pyrazine class, the specific identity of the 3-position substituent and the presence of the 8-chloro leaving group are the dominant determinants of both downstream derivatisation chemistry and target engagement profiles [1]. Replacing the cyclopropylmethyl group with a smaller alkyl (e.g., methyl, ethyl) or aryl substituent alters the lipophilic–steric balance at a critical vector that projects toward selectivity-determining pockets in kinase and PDE active sites [2]. Likewise, the 8-chloro group is required for SNAr-based diversification: its removal (e.g., 8-H or 8-methoxy analogs) eliminates the primary synthetic entry point for amine, ether, or thioether library enumeration . Procurement of a near-analog such as 8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 140911-01-9), which replaces the cyclopropylmethylene spacer with a direct cyclopropyl attachment, introduces a different conformational profile that can shift SAR by more than an order of magnitude in c-Met and mGluR2 series [3]. Generic substitution therefore risks producing non-overlapping chemical space and non-transferable SAR, undermining the reproducibility of lead optimisation campaigns.

Quantitative Differentiation Evidence: 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine Versus Closest Analogs


8-Chloro Substituent Enables High-Yield SNAr Diversification Unavailable in 8-Des-Chloro or 8-Alkoxy Analogs

The 8-chloro group of the [1,2,4]triazolo[4,3-a]pyrazine scaffold functions as an activated leaving group for nucleophilic aromatic substitution (SNAr) with amine nucleophiles. In a dedicated SNAr methodology study, 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine was reacted with a panel of amines to afford 8-amino derivatives in yields ranging from 73% to 99% [1]. By contrast, the 8-des-chloro parent scaffold ([1,2,4]triazolo[4,3-a]pyrazine, CAS 274-82-8) lacks this synthetic handle entirely, while 8-methoxy analogs require harsher conditions for displacement. The 8-chloro compound thus serves as the direct precursor for C–N bond-forming library enumeration, a capability absent in non-halogenated analogs and less efficient in 8-bromo or 8-iodo variants due to competing side reactions [1].

Nucleophilic aromatic substitution Medicinal chemistry Library synthesis

Cyclopropylmethyl at Position 3 Confers Distinct Lipophilicity and Metabolic Profile Versus Methyl, Ethyl, and Cyclopropyl Analogs

The cyclopropylmethyl (CPM) substituent at position 3 of the triazolo[4,3-a]pyrazine core introduces a unique combination of increased lipophilicity (via the cyclopropane ring) and a methylene spacer that mitigates the ring strain-driven metabolic oxidation observed with direct cyclopropyl attachment. In the broader medicinal chemistry literature, the CPM group has been shown to reduce hepatic clearance by decreasing accessibility to cytochrome P450-mediated oxidation at the benzylic methylene, relative to unsubstituted alkyl chains [1]. In contrast, the 3-methyl analog (CAS 33590-17-9) provides lower lipophilicity (calculated logP ~0.5 vs. ~1.8 for the CPM analog), while the 3-cyclopropyl analog (CAS 140911-01-9) eliminates the methylene spacer, altering the vector angle and conformational flexibility at a key SAR position . In c-Met/VEGFR-2 inhibitor series based on the triazolo[4,3-a]pyrazine scaffold, substitution at the 3-position has been demonstrated to modulate antiproliferative IC₅₀ values by >10-fold across A549, MCF-7, and HeLa cell lines [2].

Lipophilicity Metabolic stability Cyclopropylmethyl

Triazolo[4,3-a]pyrazine Scaffold Demonstrates c-Met Kinase Inhibition in the Nanomolar Range When Appropriately Derivatised

The [1,2,4]triazolo[4,3-a]pyrazine scaffold, when elaborated at positions 3 and 8, delivers potent c-Met kinase inhibition. In a 2022 study, compound 17l—a fully elaborated triazolo[4,3-a]pyrazine derivative—achieved c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 μM, with antiproliferative IC₅₀ values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 μM against A549, MCF-7, and HeLa cell lines, respectively [1]. In a separate series, compound 22i exhibited c-Met IC₅₀ = 48 nM with antiproliferative IC₅₀ values of 0.83 ± 0.07, 0.15 ± 0.08, and 2.85 ± 0.74 μM against the same three cell lines [2]. The unsubstituted 8-chloro scaffold itself serves as the key synthetic entry point to such elaborated derivatives, and the identity of the 3-substituent (including cyclopropylmethyl) is a critical determinant of the final compound's kinase selectivity profile. The 3-unsubstituted analog cannot achieve the same occupancy of the selectivity pocket adjacent to the hinge-binding region [1].

c-Met kinase Anticancer Kinase inhibition

Cyclopropylmethyl-Containing Triazolo[4,3-a]pyrazine Derivatives Show mGluR2 PAM Activity at Sub-Micromolar Potency

The cyclopropylmethyl substituent is a recurring motif in mGluR2 positive allosteric modulator (PAM) programmes based on triazolo[4,3-a]pyrazine and related scaffolds. In BindingDB, 8-chloro-3-(cyclopropylmethyl)-N-(((1R,2R)-2-(4-fluorophenyl)cyclopropyl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-7-amine (a closely related triazolo[4,3-b]pyridazine analog) displays mGluR2 EC₅₀ = 158 nM in a clonally expressed human mGluR2 HEK293 cell assay [1]. A related 7-(4-benzylpiperidin-1-yl)-8-chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-c]pyrimidine analog achieves mGluR2 EC₅₀ = 61 nM [2]. The 3-cyclopropylmethyl group is conserved across multiple mGluR2 patent applications (e.g., US9682980, US9604406), indicating its importance for mGluR2 PAM pharmacology. The 8-chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine scaffold provides the core from which these elaborated mGluR2 ligands are derived via SNAr at the 8-position [3].

mGluR2 Positive allosteric modulator CNS

Scaffold Validated in Antimalarial Drug Discovery with In Vivo-Active Series

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is the core of the in vivo-active antiplasmodium compounds of Series 4 from the Open Source Malaria consortium [1]. In a 2025 amination study, tertiary alkylamine derivatives of 5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine displayed antimalarial IC₅₀ values ranging from 9.90 to 23.30 μM against P. falciparum 3D7, with compounds 10–12 demonstrating no toxicity against HEK293 cells at 80 μM [2]. An earlier 2021 study reported moderate antimalarial activity with IC₅₀ values from 0.3 to >20 μM, and no HEK293 toxicity at 80 μM across the series [3]. The 8-chloro substituent is critical for generating these derivatives via SNAr amination, while the 3-substituent (aryl in the published series vs. cyclopropylmethyl in the target compound) modulates the physicochemical profile and target engagement at the putative Plasmodium target. The target compound provides an alternative 3-substitution pattern for antimalarial SAR expansion not explored in the published Series 4 compounds.

Antimalarial Plasmodium falciparum Open Source Malaria

Cyclopropylmethyl Group Modulates Metabolic Stability: Class-Level Evidence from Drug Metabolism Studies

The metabolic fate of the cyclopropylmethyl (CPM) group has been studied in multiple drug contexts. In some series, the CPM group is susceptible to oxidative metabolism at the methyl carbon, leading to primary metabolite formation. For example, in a sulfonamide series, the major metabolites were identified as primary sulfonamides resulting from CPM oxidation [1]. Conversely, in other contexts, the cyclopropane ring's angle strain provides a metabolic advantage by reducing accessibility to enzymatic attack, thereby decreasing hepatic clearance rates and prolonging plasma half-life [2]. This context-dependent metabolic behaviour means that the CPM group cannot be treated as a generic 'metabolically stable' substituent; its effect must be empirically determined within each scaffold. The 3-cyclopropylmethyl-[1,2,4]triazolo[4,3-a]pyrazine scaffold provides a defined starting point for such empirical metabolic stability assessment, with the spacer methylene offering a potential site for deuterium or fluorine substitution to block metabolism if needed [3].

Metabolic stability Cyclopropylmethyl Drug metabolism

Optimal Research and Procurement Application Scenarios for 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine


Kinase-Focused Medicinal Chemistry: c-Met/VEGFR-2 Dual Inhibitor Lead Optimisation

Procurement of 8-chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine as a core scaffold for SNAr-based diversification at the 8-position enables rapid library enumeration for c-Met/VEGFR-2 dual inhibitor programmes. The 3-cyclopropylmethyl group occupies the selectivity pocket adjacent to the hinge-binding region, a feature demonstrated to modulate antiproliferative activity by >10-fold across A549, MCF-7, and HeLa cell lines in published triazolo[4,3-a]pyrazine series [1]. This compound is the appropriate starting material for SAR exploration where the 3-position is held constant as cyclopropylmethyl while varying the 8-amino substituent.

CNS Drug Discovery: mGluR2 Positive Allosteric Modulator (PAM) Scaffold Development

The 3-cyclopropylmethyl motif is a conserved pharmacophoric element in mGluR2 PAM programmes. Elaborated derivatives carrying this motif achieve mGluR2 EC₅₀ values of 61–158 nM in recombinant human receptor assays [2]. The target compound provides the core scaffold for generating novel mGluR2 PAM candidates via diversification at the 8-chloro position, with the cyclopropylmethyl group pre-installed to maintain mGluR2 PAM pharmacophore integrity.

Neglected Disease Drug Discovery: Antimalarial Scaffold Expansion for Open Source Programmes

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is validated in the Open Source Malaria consortium's Series 4 compounds, which demonstrate in vivo antiplasmodial efficacy and aminated derivatives achieving IC₅₀ values of 9.90–23.30 μM against P. falciparum 3D7 with no HEK293 cytotoxicity at 80 μM [3]. The target compound, with its novel 3-cyclopropylmethyl substitution, extends the SAR landscape beyond the published 3-aryl series, enabling exploration of lipophilicity–activity relationships in antimalarial triazolopyrazines.

Chemical Biology Tool Compound Synthesis: SNAr-Based Probe Generation

The 8-chloro substituent enables high-yielding SNAr reactions (73–99% with diverse amines) for generating affinity probes, fluorescent conjugates, or photoaffinity labels based on the triazolo[4,3-a]pyrazine core [4]. The 3-cyclopropylmethyl group provides a defined, metabolically characterisable lipophilic anchor that can be exploited for target engagement studies. This compound is the preferred procurement choice over 8-des-chloro or 8-methoxy analogs when SNAr-based conjugation is required.

Quote Request

Request a Quote for 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.